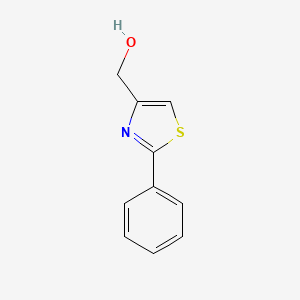

(2-Phenylthiazol-4-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFDKPSDOQRBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380110 | |

| Record name | (2-phenylthiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23780-13-4 | |

| Record name | (2-phenylthiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylthiazol 4 Yl Methanol

Strategies for the Construction of the 2-Phenylthiazole (B155284) Ring System

The formation of the 2-phenylthiazole scaffold is a critical step, and several classical and modified synthetic strategies have been developed to achieve this.

Hantzsch Thiazole (B1198619) Synthesis and its Modifications

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of thiazole rings. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. In the context of 2-phenylthiazole derivatives, this typically involves the reaction of a phenacyl halide with a suitable thioamide.

The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole. The reaction is known for its high yields and straightforward procedure. For instance, the reaction between 2-bromoacetophenone (B140003) and thiobenzamide (B147508) is a direct route to a 2,4-diphenylthiazole. Modifications to this method often focus on improving reaction conditions and yields. Microwave-assisted Hantzsch synthesis has emerged as a significant modification, often leading to shorter reaction times and higher yields compared to conventional heating methods. uwa.edu.au These reactions are typically carried out in solvents like methanol (B129727). uwa.edu.au

A general representation of the Hantzsch synthesis for a 2-phenylthiazole derivative is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Thiobenzamide | α-Haloketone (e.g., phenacyl bromide) | 2,4-Diphenylthiazole |

| Thiobenzamide | 1,3-Dichloroacetone (B141476) | 2-Phenyl-4-chloromethylthiazole |

Cyclocondensation Reactions Utilizing Thioamides and α-Halocarbonyl Compounds

This method is essentially a manifestation of the Hantzsch synthesis, focusing on the cyclocondensation between a thioamide and an α-halocarbonyl compound. The reaction of thiobenzamide with 1,3-dichloroacetone is a key example, directly yielding 2-phenyl-4-chloromethylthiazole, a crucial precursor for (2-Phenylthiazol-4-yl)methanol. acs.org This reaction is typically performed by refluxing the reactants in a suitable solvent such as ethanol (B145695). acs.org

The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, including the choice of solvent and the use of a base to facilitate the reaction.

Alternative Thiazole Ring Formation Protocols

Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring exist, though they are less commonly employed for the specific synthesis of 2-phenylthiazole derivatives.

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. This method provides 2,5-disubstituted thiazoles. bepls.com

The Cook-Heilbron synthesis offers a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates. bepls.comkg.ac.rs While valuable for accessing aminothiazoles, this method is not a direct route to the 2-phenylthiazole-4-methanol scaffold.

These alternative methods, while important in the broader context of thiazole synthesis, are generally less direct for preparing the specific target compound of this article compared to the Hantzsch-type cyclocondensations.

Synthesis of this compound and its Precursors

Once the 2-phenylthiazole ring is constructed, the synthesis of this compound can be achieved through various derivatization strategies.

Preparation from 2-Aryl-4-chloromethylthiazole

A primary and efficient route to this compound involves the hydrolysis of 2-phenyl-4-chloromethylthiazole. The precursor, 2-phenyl-4-chloromethylthiazole, is readily synthesized via the Hantzsch reaction between thiobenzamide and 1,3-dichloroacetone. uwa.edu.auacs.org

The subsequent conversion of the chloromethyl group to a hydroxymethyl group can be achieved through a nucleophilic substitution reaction. While direct hydrolysis with water or hydroxide (B78521) can be challenging, a common strategy involves a two-step process. First, the chloromethyl compound is reacted with a carboxylate salt, such as sodium formate (B1220265), to form the corresponding formate ester. This is then followed by hydrolysis of the ester to yield the desired alcohol. This method avoids the harsh conditions that might be required for direct hydrolysis and often proceeds with higher yields.

A plausible reaction scheme is as follows:

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| 2-Phenyl-4-chloromethylthiazole | 1. Sodium Formate2. DMF | 2-Phenyl-4-(formyloxymethyl)thiazole | 1. NaOH2. H₂O/MeOH | This compound |

Derivatization from 2-Phenylthiazol-4(5H)-one

Another potential synthetic avenue to this compound involves the use of 2-phenylthiazol-4(5H)-one as a key intermediate. This thiazolone can be synthesized by the reaction of thiobenzamide with an α-haloacetic acid ester, such as ethyl chloroacetate.

The conversion of the 2-phenylthiazol-4(5H)-one to the target alcohol would necessitate the reduction of the ketone functionality at the 4-position and subsequent tautomerization. However, the direct reduction of the C4-carbonyl group in the thiazolone ring to a methylene (B1212753) group, followed by hydroxylation, is not a straightforward or commonly reported transformation. A more likely, though multi-step, approach would involve the conversion of the thiazolone to a more reactive intermediate. For instance, the carbonyl group could potentially be converted to a leaving group, followed by a substitution reaction. Another possibility is the reduction of the carbonyl to a hydroxyl group, which would exist in tautomeric equilibrium with the thiazolone, followed by further chemical modification. However, specific and efficient protocols for the direct conversion of 2-phenylthiazol-4(5H)-one to this compound are not well-documented in the reviewed literature, suggesting that the route from 2-phenyl-4-chloromethylthiazole is the more established and preferred method.

Functionalization of Thiazole Carbaldehydes

The primary and most direct route to this compound involves the reduction of its corresponding aldehyde, 2-phenylthiazole-4-carbaldehyde. This transformation is a fundamental step in organic synthesis, converting a carbonyl group into a primary alcohol. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This reagent is preferred for its mild nature, which selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the thiazole or phenyl rings.

Another powerful reducing agent, lithium aluminium hydride (LiAlH₄), can also be employed for this conversion. nih.gov Typically used in aprotic solvents like tetrahydrofuran (B95107) (THF), LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce esters, carboxylic acids, and amides. nih.gov The reaction with 2-biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester, a related derivative, involves dissolving LiAlH₄ in THF at 0 °C, followed by the dropwise addition of the ester. nih.gov The reaction is then quenched, and the product, [2-(biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, is extracted. nih.gov This demonstrates a pathway to substituted this compound derivatives from ester precursors.

The starting material, 2-phenylthiazole-4-carbaldehyde, can be synthesized through various methods, such as the oxidation of the corresponding diol, 4-(1,2-dihydroxyethyl)-2-(3-phenylureido)thiazole, using sodium metaperiodate. prepchem.com

Table 1: Reduction of Thiazole-4-Carboxaldehyde Derivatives

| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Biphenyl-4-yl-thiazole-4-carboxylic acid ethyl ester | Lithium aluminium hydride (LiAlH₄) | THF | [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol | - | nih.gov |

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The hydroxyl group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse analogues with tailored properties. These derivatization strategies include conversion to amines, formation of thioethers, modifications at the hydroxyl group, and the introduction of various nitrogen-containing moieties.

The transformation of the primary alcohol in this compound to a primary amine, yielding (2-phenylthiazol-4-yl)methanamine, is a key step in creating analogues with different biological and chemical characteristics. This conversion typically proceeds through a multi-step sequence.

A standard method involves first converting the alcohol into a better leaving group, such as a mesylate, tosylate, or halide. For instance, reacting this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloromethyl or bromomethyl derivative. This intermediate can then undergo nucleophilic substitution with an amine source. A common route is the Gabriel synthesis, where the halide reacts with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. lookchem.com Alternatively, the halide can be reacted with sodium azide (B81097) to form an azidomethyl intermediate, which is subsequently reduced to the amine using a reducing agent like LiAlH₄ or by catalytic hydrogenation.

A related synthesis for 2-p-hydroxyphenylthiazole-4-ethylamine involves converting 2-p-methoxyphenylthiazole-4-chloromethyl into a phthalimide derivative, which is then decomposed using hydrazine (B178648) hydrate (B1144303) to yield the amine. lookchem.com

The synthesis of thioethers from this compound expands the chemical space of accessible derivatives. This transformation also begins with the activation of the hydroxyl group. The alcohol is converted into a halide, such as 4-(chloromethyl)-2-phenylthiazole or 4-(bromomethyl)-2-phenylthiazole.

This activated intermediate is then subjected to a nucleophilic substitution reaction with a suitable thiol. To synthesize the specific target, 2-((2-phenylthiazol-4-yl)methylthio)ethanamine, the halide would be reacted with 2-aminoethanethiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the thiazolemethyl scaffold.

General synthetic procedures for thioether-ketones involve reacting intermediates like phenacyl chloride with various thiols. nih.gov This highlights the common strategy of reacting an activated halide with a thiol to form a C-S bond. nih.gov

Direct modification of the hydroxyl group through esterification and etherification provides a straightforward route to a large number of derivatives.

Esterification: Esters of this compound can be prepared by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common method is the Steglich esterification, which uses a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). inpressco.com Alternatively, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the desired ester. Various catalysts, including sulfated zirconia, have been studied for the esterification of carboxylic acids with alcohols like methanol. researchgate.net

Etherification: Ether derivatives are typically synthesized via the Williamson ether synthesis. This involves deprotonating the hydroxyl group of this compound with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether. A chemoselective method for the etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol has been developed. researchgate.netorganic-chemistry.org This method is efficient for benzyl alcohols, which are structurally similar to this compound, and proceeds via a carbocation intermediate. organic-chemistry.org

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | General Method |

|---|---|---|---|

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Steglich Esterification |

| Esterification | Acyl Chloride, Pyridine | Ester | Acylation |

| Etherification | 1. NaH; 2. Alkyl Halide | Ether | Williamson Ether Synthesis |

The this compound scaffold can be elaborated to include other nitrogen-containing heterocycles like azoles or hydrazine functionalities.

Hydrazine Derivatives: The synthesis of hydrazinyl thiazoles can be achieved through various routes. researchgate.netnih.gov One common method involves reacting a thiazole derivative containing a suitable leaving group with hydrazine hydrate. lookchem.comiscientific.org For example, the conversion of an ester to a hydrazide is accomplished by refluxing the ester with hydrazine hydrate. lookchem.com This carbohydrazide (B1668358) can then be reacted with aldehydes or ketones to form hydrazones. ajol.info Another approach involves the Hantzsch thiazole synthesis, where α-haloketones are reacted with thiosemicarbazones, which are themselves derived from ketones and thiosemicarbazide (B42300). nih.gov This can produce 2-hydrazinyl-thiazole derivatives directly.

Azole Derivatives: To introduce an azole moiety, the hydroxyl group of this compound is typically converted into a functional group suitable for cyclization or coupling reactions. For example, converting the alcohol to an azide, 4-(azidomethyl)-2-phenylthiazole, creates a precursor for "click chemistry." This azide can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring, linking the thiazole scaffold to another molecule through the triazole linker. mdpi.com Additionally, thiazole derivatives can be reacted with other heterocyclic amines, such as 5-aminotetrazole (B145819) or 3-amino-1,2,4-triazole, to synthesize new compounds containing multiple azole rings. nih.govmdpi.com

Building larger molecular architectures, such as diaryl-bisthiazoles, from the this compound scaffold involves coupling reactions that link two thiazole-containing units. A general strategy for synthesizing bis-thiazole compounds involves reacting a bis(thiosemicarbazone) with an appropriate α-haloketone. arkat-usa.org For example, a bis(aldehyde) can be reacted with thiosemicarbazide to form a bis(thiosemicarbazone), which is then cyclized with a phenacyl bromide derivative in a refluxing ethanol/DMF mixture to yield a bis(4-arylthiazole). arkat-usa.org

Alternatively, a precursor derived from this compound, such as 4-(chloromethyl)-2-phenylthiazole, could be used in a coupling reaction. For instance, two equivalents of a thiazole-thiol could be coupled with a dihalide linker, or conversely, two equivalents of the thiazole-halide could be coupled with a dithiol linker to create a bis-thiazole system. These strategies allow for the construction of complex molecules where two thiazole rings are connected through various spacer units. researchgate.net

Creation of Schiff Bases and Related Imine Structures

The synthesis of Schiff bases, or imines, from this compound is typically a two-step process. The initial and crucial step involves the oxidation of the primary alcohol group to an aldehyde, yielding the intermediate 2-phenylthiazole-4-carbaldehyde. This transformation can be achieved using a variety of standard oxidizing agents.

Once the aldehyde is formed, it can be readily condensed with primary amines to form the corresponding Schiff base (an imine). This condensation reaction is a cornerstone of organic synthesis, forming a carbon-nitrogen double bond. researchgate.netbiomedpharmajournal.org The reaction is generally carried out by refluxing equimolar amounts of the 2-phenylthiazole-4-carbaldehyde and a selected primary amine in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the dehydration.

The general scheme for this process is as follows:

Oxidation: this compound is oxidized to 2-phenylthiazole-4-carbaldehyde.

Condensation: 2-phenylthiazole-4-carbaldehyde reacts with a primary amine (R-NH₂) to form the N-substituted imine.

This methodology allows for the introduction of a wide variety of substituents (R-groups) onto the imine nitrogen, enabling the synthesis of a large library of Schiff bases derived from the 2-phenylthiazole core. These compounds are of significant interest due to their prevalence in biologically active molecules. researchgate.net

Incorporation into Polyheterocyclic Systems (e.g., quinazolinone, pyrimidine (B1678525), oxazoline)

The 2-phenylthiazole moiety can be integrated into larger, more complex heterocyclic systems, which are often scaffolds for pharmacologically active compounds. This compound serves as a convenient starting point for creating the necessary precursors for these cyclization reactions.

Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds with a broad range of biological activities. nih.govresearchgate.net A common synthetic route involves the condensation of a 2-aminobenzamide (B116534) derivative with an aldehyde. organic-chemistry.org By first oxidizing this compound to 2-phenylthiazole-4-carbaldehyde, this key intermediate can be used to construct quinazolinone systems bearing the 2-phenylthiazole substituent.

The reaction typically proceeds by heating the aldehyde with a 2-aminobenzamide in the presence of a catalyst, such as p-toluenesulfonic acid, which facilitates the initial imine formation followed by intramolecular cyclization and subsequent oxidation/dehydrogenation to yield the stable aromatic quinazolinone ring system. organic-chemistry.org

Pyrimidine Derivatives

The pyrimidine ring is another fundamental heterocycle, famously forming the basis of several nucleobases. bu.edu.eg Synthetic strategies for pyrimidines often involve the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, like urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg The intermediate, 2-phenylthiazole-4-carbaldehyde, can be incorporated into pyrimidine synthesis through multicomponent reactions such as the Biginelli reaction. In a typical Biginelli-type synthesis, the aldehyde is reacted with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and urea or thiourea under acidic conditions to produce a dihydropyrimidine (B8664642) derivative.

Oxazoline (B21484) Derivatives

2-Oxazolines are five-membered heterocyclic compounds used as protecting groups for carboxylic acids and as chiral ligands in asymmetric catalysis. wikipedia.orgmdpi.com The most common route to 2-oxazolines is the cyclization of β-hydroxy amides, which are themselves formed from the coupling of a carboxylic acid and a 2-amino alcohol. mdpi.commdpi.com

To synthesize an oxazoline from this compound, a two-step oxidation is first required to convert the primary alcohol into 2-phenylthiazole-4-carboxylic acid. This carboxylic acid can then be activated (e.g., by conversion to an acyl chloride) and reacted with a 2-amino alcohol, such as ethanolamine, to form an N-(2-hydroxyethyl)amide intermediate. wikipedia.orgresearchgate.net Subsequent dehydrative cyclization, promoted by reagents like triflic acid or thionyl chloride, yields the final 2-(2-phenylthiazol-4-yl)-4,5-dihydrooxazole. wikipedia.orgmdpi.com

Synthesis of β-Amino Acids and Esters Bearing the 2-Phenylthiazole Moiety

β-Amino acids are important structural motifs in peptidomimetics and pharmacologically active molecules. organic-chemistry.org The Arndt-Eistert homologation provides a classic and effective method for converting a carboxylic acid into its next higher homologue, and it is frequently used for the synthesis of β-amino acids from α-amino acids. blogspot.comwikipedia.org This procedure can be adapted to extend the carbon chain of 2-phenylthiazole-4-carboxylic acid, which is accessible from this compound.

The synthetic sequence involves several distinct steps: organic-chemistry.orgnrochemistry.com

Oxidation: this compound is oxidized to 2-phenylthiazole-4-carboxylic acid.

Activation: The carboxylic acid is converted to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂). blogspot.com

Diazoketone Formation: The acyl chloride is reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate.

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (commonly silver oxide, Ag₂O), to form a ketene (B1206846). organic-chemistry.orgblogspot.com

Nucleophilic Trapping: The highly reactive ketene intermediate is trapped in situ by a nucleophile. If the nucleophile is water, the β-amino acid, (2-phenylthiazol-4-yl)acetic acid, is formed. If an alcohol (R'-OH) is used, the corresponding β-amino ester is produced.

This sequence effectively inserts a methylene (-CH₂-) group between the thiazole ring and the carboxylic acid function, providing access to β-acids and esters of the 2-phenylthiazole family.

Design of Benzylidene-2-phenylthiazol-4(5H)-one Derivatives

While bearing the 2-phenylthiazole core, benzylidene-2-phenylthiazol-4(5H)-one derivatives are an important class of related compounds that are not synthesized directly from this compound. Their synthesis starts from a different precursor, 2-phenylthiazol-4(5H)-one. nih.gov

The established synthetic route involves two main steps:

Formation of the Thiazolone Core: The synthesis begins with the cyclization of thiobenzamide and bromoacetic acid via reflux in a solvent like ethyl acetate. This reaction forms 2-phenylthiazol-4(5H)-one hydrobromide. nih.gov

Knoevenagel Condensation: The thiazolone is then subjected to a Knoevenagel condensation with various substituted benzaldehydes. This reaction is typically catalyzed by a weak base such as piperidine (B6355638) in refluxing ethanol and results in the formation of the target (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives with yields ranging from 41–81%. nih.gov

The structural difference between the aromatic this compound and the non-aromatic thiazolone ring of the precursor prevents a simple conversion pathway.

Reaction Optimization and Yield Enhancement Studies

Optimizing synthetic protocols is critical for improving efficiency, reducing costs, and minimizing waste. For the transformations of this compound, several parameters can be adjusted to enhance reaction yields and purity. The initial oxidation to 2-phenylthiazole-4-carbaldehyde is a key step where optimization can have a significant impact. The choice of oxidant, solvent, temperature, and reaction time are all crucial variables.

Below is an illustrative table showing how reaction conditions can be varied for the oxidation of a primary alcohol, which is the first step in many of the syntheses described above.

| Oxidant | Catalyst/Co-oxidant | Solvent | Temperature (°C) | Typical Yield Range (%) |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | - | Dichloromethane (DCM) | 25 | 70-90 |

| MnO₂ | - | DCM or Chloroform | 25-40 | 60-95 (Substrate dependent) |

| Dess-Martin Periodinane | - | DCM | 25 | 85-95 |

| Swern Oxidation (Oxalyl chloride, DMSO) | Triethylamine (TEA) | DCM | -78 to 25 | 88-98 |

| TEMPO | NaOCl | DCM/Water (biphasic) | 0-25 | 90-98 |

For subsequent reactions, such as Schiff base formation or heterocycle synthesis, optimization would involve screening different catalysts (e.g., Lewis acids, Brønsted acids), adjusting the solvent polarity, and modifying the reaction temperature to favor the desired product formation and minimize side reactions.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of 2-phenylthiazole derivatives is essential for sustainable chemical production. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green strategies can be applied to the transformations of this compound:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of a process. nih.gov For instance, the condensation of 2-aminothiophenols with aldehydes to form benzothiazoles has been successfully carried out in glycerol at ambient temperature without a catalyst. nih.gov

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For thiazole synthesis, catalysts like copper sulfate (B86663) in aqueous media have been reported. orgchemres.org

Energy Efficiency: Microwave irradiation and ultrasonic-mediated synthesis are alternative energy sources that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions, such as the Biginelli reaction for pyrimidine synthesis, are excellent examples of atom-economical processes.

By integrating these approaches, the synthesis of derivatives from this compound can be made more environmentally benign and efficient. rsc.orgsemanticscholar.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (2-Phenylthiazol-4-yl)methanol in solution. Analysis of 1H and 13C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the phenyl ring protons, the thiazole (B1198619) ring proton, the methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between δ 7.4 and 8.0 ppm. Due to the substitution pattern, these protons would likely present as complex multiplets. The proton at position 5 of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated in the range of δ 7.0-7.5 ppm.

The methylene protons (-CH2OH) adjacent to the thiazole ring are expected to produce a singlet at approximately δ 4.7 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature, but is generally observed between δ 2.0 and 5.0 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H | 7.40 - 8.00 | Multiplet |

| Thiazole H-5 | 7.00 - 7.50 | Singlet |

| Methylene (-CH2) | ~4.7 | Singlet |

| Hydroxyl (-OH) | Variable (2.0 - 5.0) | Broad Singlet |

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 125-140 ppm). The quaternary carbon of the phenyl ring attached to the thiazole (C-1') will be further downfield. The thiazole ring carbons have characteristic chemical shifts: C2 (attached to the phenyl group) is expected around δ 168-170 ppm, C4 (bearing the methanol (B129727) group) around δ 150-155 ppm, and C5 around δ 115-120 ppm. The methylene carbon (-CH2OH) is anticipated to appear in the aliphatic region, typically around δ 60-65 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | 168.0 - 170.0 |

| Thiazole C4 | 150.0 - 155.0 |

| Thiazole C5 | 115.0 - 120.0 |

| Methylene (-CH2OH) | 60.0 - 65.0 |

| Phenyl C1' (ipso) | ~133.0 |

| Phenyl C2'/C6' | ~126.0 |

| Phenyl C3'/C5' | ~129.0 |

| Phenyl C4' | ~131.0 |

While 1D NMR provides primary structural data, 2D NMR techniques are invaluable for confirming assignments and elucidating complex connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For a complex derivative of this compound, COSY would be crucial for tracing the connectivity of protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signal of the thiazole H-5 to the thiazole C-5 carbon, and the methylene protons to the methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structural fragmentation, further confirming its identity. The nominal molecular weight of the compound (C10H9NOS) is 191.04 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula C10H9NOS. The expected exact mass for the protonated molecule [M+H]+ would be calculated and compared to the experimental value, with a very low margin of error (typically <5 ppm).

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

| [C10H9NOS + H]+ | 192.0478 |

| [C10H9NOS + Na]+ | 214.0297 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS would be primarily used to assess the purity of a sample. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass-to-charge ratio data for each separated component. This allows for the confident identification of the main compound peak and the characterization of any potential synthesis byproducts or degradation products. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

The presence of the hydroxyl (-OH) group from the methanol substituent is confirmed by a strong, broad absorption band typically observed in the region of 3400-3200 cm⁻¹. The C-O stretching vibration associated with this alcohol group also gives rise to a distinct peak. Aromatic C-H stretching vibrations from the phenyl ring are expected to appear in the 3100-3000 cm⁻¹ range. The thiazole ring itself presents several characteristic vibrations. The C=N aromatic stretching is typically found in the 1570-1490 cm⁻¹ region, while the C-S stretching vibration is generally weaker and appears at lower frequencies, around 750-600 cm⁻¹. The C-H in-plane bending vibrations can be observed in the 1300-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=N (Thiazole Ring) | Stretching | 1570 - 1490 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-S (Thiazole Ring) | Stretching | 750 - 600 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily due to π → π* and n → π* electronic transitions associated with the conjugated system formed by the phenyl and thiazole rings. The phenyl ring and the thiazole moiety act as chromophores. In a solvent like methanol or ethanol (B145695), the compound is expected to exhibit distinct absorption maxima (λmax). For instance, a related phenylthiazole derivative showed a λmax at 279 nm when measured in ethanol. researchgate.net The spectrum of this compound would likely display strong absorptions characteristic of these aromatic systems, which are useful for quantitative analysis and for studying the effects of substitution on the electronic structure.

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Ring | π → π | ~200-280 |

| Thiazole Ring | π → π and n → π* | ~230-290 |

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.1726(9) |

| b (Å) | 11.138(2) |

| c (Å) | 13.861(2) |

| α (°) | 102.719(6) |

| β (°) | 103.317(5) |

| γ (°) | 106.645(5) |

| Volume (ų) | 982.6 |

Elemental Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₀H₉NOS, the analysis would focus on carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are compared with the theoretically calculated values to confirm the compound's purity and elemental composition. nih.gov

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 62.80% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.75% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.33% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.37% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 16.76% |

| Total | 191.25 | 100.00% |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound. Thin-layer chromatography (TLC) is widely used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.govnih.gov For this compound, a sample would be spotted on a silica gel plate and developed with an appropriate mobile phase, such as a mixture of methanol and chloroform or methanol and n-butanol. nih.govfarmaciajournal.com The separated components are typically visualized under UV light (254 nm). A pure compound should ideally appear as a single spot.

High-performance liquid chromatography (HPLC) offers a more sensitive and quantitative assessment of purity. While specific HPLC methods for this exact compound are proprietary to individual laboratories, a typical reverse-phase HPLC analysis would be employed to detect and quantify any impurities, providing a precise purity value (e.g., >97%).

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel F254 plates |

| Mobile Phase Examples | Methanol:Chloroform (10:1, v/v) nih.gov, Methanol:n-Butanol (60:40, v/v) farmaciajournal.com |

| Visualization | UV light at 254 nm, Iodine chamber researchgate.net |

| Outcome | A single spot indicates high purity. |

Biological and Pharmacological Investigations of 2 Phenylthiazol 4 Yl Methanol Derivatives

Antimicrobial Activities

Derivatives of (2-Phenylthiazol-4-yl)methanol have demonstrated notable potential as antimicrobial agents, with research highlighting their efficacy against a range of pathogenic bacteria and fungi.

The antibacterial effects of thiazole (B1198619) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Studies show that these compounds can exhibit significant inhibitory effects, particularly against Gram-positive strains like Staphylococcus aureus and Streptococcus agalactiae. nih.govmdpi.com For instance, certain novel thiazole derivatives showed zones of inhibition for Staphylococcus aureus ranging from 8.9 to 22.3 mm and for Streptococcus agalactiae from 16.1 to 25.6 mm. nih.govmdpi.com The minimum inhibitory concentrations (MIC) for these bacteria were reported to be between 50-200 µg/mL and 25-100 µg/mL, respectively. nih.govmdpi.com

In other studies, N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole were found to be highly effective against Escherichia coli, with some compounds showing an MIC of less than 0.97 µg/mL. mdpi.com The fusion of the thiazole ring with other heterocyclic structures, such as pyrazoline or pyrazole, has also yielded compounds with significant antibacterial potential. researchgate.net For example, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, while less potent than ciprofloxacin, showed MIC values between 1.9 and 7.8 µg/mL against strains like S. aureus, Micrococcus luteus, and E. coli. nih.gov

| Bacterial Strain | Derivative Type | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Novel Thiazole Derivatives | 50-200 | nih.govmdpi.com |

| Streptococcus agalactiae | Novel Thiazole Derivatives | 25-100 | nih.govmdpi.com |

| Escherichia coli | N-acyl 2-(4-thiazolyl)-1H-benzimidazoles | <0.97 | mdpi.com |

| S. aureus MTCC 96 | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | 1.9-7.8 | nih.gov |

| E. coli MTCC 739 | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | 1.9-7.8 | nih.gov |

This compound derivatives have also been recognized for their antifungal properties. The phenylthiazole skeleton is considered a promising framework for the development of new fungicides. nih.gov Research has shown that derivatives incorporating an acylhydrazone moiety exhibit excellent antifungal activities against various phytopathogenic fungi, such as Magnaporthe oryzae, with some compounds demonstrating EC₅₀ values between 1.29 to 2.65 µg/mL, outperforming commercial fungicides like Isoprothiolane (IPT). nih.gov

Similarly, novel series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising activity against pathogenic Candida species. researchgate.net Specifically, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited potent inhibitory activity against C. albicans, with MIC values as low as 3.9 µg/mL, which is substantially lower than the reference drug fluconazole (B54011) (15.62 µg/mL). researchgate.net The hybridization of the thiazole ring with other heterocycles like pyrazoline has also been shown to produce compounds with significant antifungal potential against strains of Candida and Aspergillus. researchgate.net

| Fungal Strain | Derivative Type | Activity (EC₅₀ / MIC in µg/mL) | Reference |

|---|---|---|---|

| Magnaporthe oryzae | Phenylthiazole-acylhydrazone | 1.29 - 2.65 (EC₅₀) | nih.gov |

| Candida albicans | 2-hydrazinyl-4-phenyl-1,3-thiazole | 3.9 (MIC) | researchgate.net |

| Sclerotinia sclerotiorum | Thiasporine A derivative | 0.22 (EC₅₀) | nih.gov |

| Candida sp. | 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole | Moderate Activity | nih.gov |

The antimicrobial potency of this compound derivatives is heavily influenced by the nature and position of substituents on both the phenyl and thiazole rings. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing these compounds.

For antibacterial agents, it has been observed that the introduction of a strong electron-withdrawing group, such as a nitro group (NO₂), on the phenyl ring can enhance activity. mdpi.com Conversely, the specific placement of substituents like a 4-Cl group was also found to be important. mdpi.com The presence of a phenylthiocarbamide group has been shown to favor activity against Gram-positive bacteria. researchgate.net

In the context of antifungal activity, SAR studies of phenylthiazole derivatives with an acylhydrazone moiety revealed that introducing methyl, halogen, or methoxy (B1213986) groups at the ortho-position of one phenyl ring (R¹) and the para-position of another (R²) can confer excellent activity against M. oryzae. nih.gov For anti-Candida agents, the presence of a C₂-hydrazone linkage and an additional aromatic phenyl group in 2-hydrazinyl-4-phenyl-1,3-thiazoles improved their affinity for the target fungal enzyme compared to derivatives lacking this feature. researchgate.net

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied and target specific microbial pathways. Some research suggests that these compounds function by inhibiting crucial enzymes. For example, certain thiazole derivatives are thought to inhibit DNA gyrase B, an enzyme essential for bacterial DNA replication. nih.gov Another proposed target is GlcN-6-P synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. mdpi.com Microscopic studies have indicated that some derivatives can cause cell wall lysis, leading to rapid bactericidal action by disrupting the bacterial membrane. mdpi.com

In fungi, molecular docking studies suggest that 4-phenyl-1,3-thiazole derivatives may target lanosterol (B1674476) C14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis, which is a vital component of the fungal cell membrane. researchgate.net For certain bacteria like S. aureus, it has been proposed that some 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives could target dehydrosqualene synthase, an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor for the bacterium. nih.gov

Anticancer / Antiproliferative Activities

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds for anticancer drug discovery, demonstrating cytotoxic effects against a variety of human cancer cell lines.

A substantial body of research has documented the antiproliferative activity of 2-phenylthiazole (B155284) derivatives against numerous cancer cell lines.

HeLa (Cervical Cancer): Certain N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides showed potent inhibitory activity against HeLa cells, with one compound reporting an IC₅₀ value of 1.6 ± 0.8 µM. Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives found that a compound with an ortho chlorine moiety was highly active against HeLa cells, with an IC₅₀ of 1.3±0.14 µM.

A549 (Lung Carcinoma): Thiazole-(benz)azole derivatives have been evaluated for their effects on the A549 cell line. nih.gov Compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups demonstrated significant anticancer activity. nih.gov Other studies have also confirmed the cytotoxic effects of various thiazole derivatives on A549 cells.

MDA-MB-231 (Breast Cancer): Phenylthiazole derivatives have been tested against breast cancer cell lines, including MDA-MB-231. researchgate.net In one study, a pyrimidine-2(5H)-thione derivative of lupeol, which contains a sulfur heterocycle, showed an IC₅₀ value of 27.13 ± 2.13 µM against this cell line.

H69 (Small Cell Lung Cancer): In a study of β-phenylalanine derivatives, which included heterocyclic moieties, compounds were tested against the H69 drug-sensitive small cell lung cancer line. One Schiff base derivative containing a 4-chlorophenyl moiety demonstrated potent antiproliferative activity comparable to cisplatin. nih.gov

PC-3 and LNCaP (Prostate Cancer): The antiproliferative activity of 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives has been assessed against prostate cancer cell lines. researchgate.net Certain compounds showed significant activity against both PC-3 and LNCaP cells, with one derivative being particularly active. researchgate.net Another study on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives reported IC₅₀ values against LNCaP cells ranging from 5.22 ± 0.12 to 11.75 ± 0.07 µM after 48 hours.

U937 (Histiocytic Lymphoma): Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine were evaluated for antiproliferative activity against U937 cancer cells, with some compounds showing IC₅₀ values of less than 20 µM.

| Cell Line | Cancer Type | Derivative Type | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | 1.6 ± 0.8 | |

| A549 | Lung Carcinoma | N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivative | Significant Activity | nih.gov |

| MDA-MB-231 | Breast Cancer | Lupeol-pyrimidine-2(5H)-thione derivative | 27.13 ± 2.13 | |

| H69 | Small Cell Lung Cancer | β-phenylalanine Schiff base derivative | Comparable to Cisplatin | nih.gov |

| PC-3 | Prostate Cancer | 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivative | Significant Activity | researchgate.net |

| LNCaP | Prostate Cancer | Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivative | 5.22 - 11.75 | |

| U937 | Histiocytic Lymphoma | 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivative | <20 |

Efficacy in Drug-Resistant Cancer Models

The development of novel anticancer compounds is critical due to complications with existing agents, such as drug resistance. researchgate.net Thiazole derivatives are being investigated as promising candidates to overcome these challenges. The development of multi-drug resistance (MDR) is a significant obstacle in the effectiveness of conventional chemotherapeutic agents like doxorubicin. researchgate.net This has spurred the design and synthesis of new drugs with potentially lower toxicity and a broader therapeutic spectrum, including derivatives based on the thiazole scaffold. researchgate.net Studies have shown that thiazole derivatives can affect cancer cells selectively, which is a promising feature for developing new anti-cancer agents. nih.gov

Molecular Targets and Mechanisms (e.g., SIRT2, EGFR, Tyrosinase, CDK9, Androgen Receptor, Tubulin Polymerization, Topoisomerase, Apoptosis Induction)

Derivatives of this compound exert their anticancer effects through a variety of molecular targets and mechanisms.

SIRT2 Inhibition: Sirtuins (SIRTs) are protein deacetylases, and their dysregulation is linked to various disorders, including cancer. nih.gov SIRT2, in particular, has been identified as a target for anticancer agents. nih.gov Novel thiazole-based urea (B33335) derivatives have been designed and evaluated as SIRT2 inhibitors. nih.gov A reference hit compound featuring a 2-amino thiazole core demonstrated 100% SIRT2 inhibition at a concentration of 150 μM. nih.gov Molecular modeling studies have helped in identifying key contacts within the SIRT2 binding pocket, guiding the design of more potent inhibitors. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. In silico studies have been used to predict the interaction of thiazole derivatives with EGFR. Molecular modeling revealed that certain novel thiazole derivatives exhibit strong inhibitory effects against EGFR, suggesting a potential mechanism for their anti-cancer activity. nih.gov For instance, one derivative, compound 4i, showed a strong predicted binding affinity with a docking score of -6.434 and a MM-GBSA energy of -53.40 kcal/mol. nih.gov

Tyrosinase Inhibition: Tyrosinase inhibitors are being explored for their potential anticancer properties, particularly in the context of melanoma, by influencing melanocyte transformation and tumor progression. mdpi.com Several this compound derivatives have shown significant tyrosinase inhibitory activity. One study synthesized 16 benzothiazole (B30560) derivatives, with compound 1b, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibiting the highest potency with an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than the reference, kojic acid. mdpi.com Kinetic studies indicated that this compound acts as a competitive inhibitor. mdpi.com Other studies have also identified derivatives that inhibit mushroom tyrosinase more effectively than kojic acid or arbutin. nih.govresearchgate.net The antimelanogenic effect of these compounds in cell-based systems is attributed to the inhibition of cellular tyrosinase. mdpi.comnih.gov

CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription and a target for cancer therapy. nih.govacs.org Inhibition of CDK9 can selectively target survival proteins and reinstate apoptosis in cancer cells. nih.gov A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed as highly active CDK9 inhibitors. One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus CDK2. nih.gov This compound was shown to reduce the expression of the Mcl-1 antiapoptotic protein and trigger apoptosis in human cancer cell lines. nih.govacs.org Another study on imadazopyrazine derivatives identified compound 1d as the most potent CDK9 inhibitor with an IC50 of 0.18 µM. mdpi.com

Androgen Receptor (AR) Antagonism: The androgen receptor is a key target in the treatment of prostate cancer. researchgate.net Thiazole-based derivatives have been developed as AR antagonists. One study synthesized a series of 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives and evaluated their antiproliferative activities on prostate cancer cell lines. researchgate.net Compound 6m from this series exhibited good activity, particularly on the androgen-sensitive LNCaP cell line (IC50 = 5.96 ± 1.6 µM), and was shown to decrease the androgen-mediated transcription of several key genes. researchgate.net Other scaffolds, such as pyrazolylmethylene-2-thioxoimidazolidin-4-ones, have also been designed as androgen receptor blockers, with some compounds showing high selectivity towards AR-positive LNCaP cells and inducing apoptosis. nih.govnih.govresearchgate.net

Tubulin Polymerization Inhibition: Tubulin polymerization is a well-established target for anticancer drugs. Several 2-amino-4-phenylthiazole (B127512) derivatives have been reported to inhibit tubulin polymerization, thereby disrupting microtubule formation and suppressing cell division. nih.govnih.gov A series of 2,4-disubstituted thiazole derivatives were evaluated for this activity, with some compounds showing remarkable inhibition of tubulin polymerization with IC50 values of 2.00 ± 0.12 μM, 2.38 ± 0.14 μM, and 2.95 ± 0.18 μM, which exceeded the potency of the reference drug combretastatin (B1194345) A-4 (IC50 = 2.96 ± 0.18 μM). nih.govresearchgate.net

Apoptosis Induction: A common mechanism for the cytotoxic action of many chemotherapeutic drugs is the induction of apoptosis, or programmed cell death. researchgate.net Phenylthiazole derivatives have been shown to induce apoptosis in cancer cells. For example, CDK9 inhibitors derived from a thiazole scaffold trigger apoptosis by reducing the expression of the antiapoptotic protein Mcl-1. nih.govacs.org Other studies have confirmed that the cytotoxic effects of certain phenylthiazole derivatives are mediated through the activation of caspase-3 and subsequent apoptosis. researchgate.netnih.gov Similarly, novel androgen receptor blockers with a thiazole-related imidazole (B134444) core were found to induce Caspase 3 accumulation, leading to cell growth arrest and apoptosis in prostate cancer cells. nih.gov

Structure-Activity Relationships in Anticancer Agents

The anticancer activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the modifications that enhance cytotoxic potency.

For a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the nature and position of substituents on the N-phenyl ring were found to be critical. nih.gov The MCF-7 breast cancer cell line was the most resistant to the tested compounds. nih.gov However, a derivative with a para-nitro group (compound 4c) showed the highest cytotoxic effect against the SKNMC neuroblastoma cell line (IC50 = 10.8 ± 0.08 µM). nih.gov Another compound with a meta-chlorine substituent (4d) was most effective against the Hep-G2 hepatocarcinoma cell line (IC50 = 11.6 ± 0.12 µM). nih.gov This suggests that electron-withdrawing groups can play a critical role in cytotoxic potency. nih.gov

In another study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on an arylacetamido pendant at the para-position of the 2-phenyl ring were explored. researchgate.net It was found that chlorine-containing derivatives with the halogen at the ortho and meta positions were the most cytotoxic against the MCF-7 breast cancer cell line. researchgate.net

SAR analysis of novel thiazole derivatives against the SaOS-2 osteosarcoma cell line revealed that the introduction of a p-fluorophenyl group at the second position of the thiazole ring enhanced anticancer activity. nih.gov Conversely, the presence of a p-chlorophenyl group at the same position led to a reduction in activity. nih.gov

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 12u | CDK9 | 7 nM | nih.gov |

| 1d | CDK9 | 0.18 µM | mdpi.com |

| 6m | LNCaP (Prostate) | 5.96 ± 1.6 µM | researchgate.net |

| 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | nih.gov |

| 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM | nih.gov |

| 7c | Tubulin Polymerization | 2.00 ± 0.12 µM | researchgate.net |

| 9a | Tubulin Polymerization | 2.38 ± 0.14 µM | researchgate.net |

| 5c | Tubulin Polymerization | 2.95 ± 0.18 µM | researchgate.net |

| 1b | Tyrosinase | 0.2 ± 0.01 µM | mdpi.com |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | nih.gov |

Neurological and Central Nervous System (CNS) Activities

Anticonvulsant Properties

Thiazole derivatives have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy. biointerfaceresearch.com A series of novel 1-[(2-Arylthiazol-4-yl)methyl]azoles were synthesized and screened for anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. researchgate.net Several compounds, including 1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole (compound 4b) and 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole (8a), displayed noticeable anticonvulsant activity in both tests, with protection ranging from 33-100%. researchgate.net

Other studies on thiazole-bearing 4-thiazolidinones also identified compounds with excellent anticonvulsant activity in both MES and PTZ models. biointerfaceresearch.commdpi.com For instance, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative in its series. biointerfaceresearch.com The anticonvulsant activity of the thiazole moiety is attributed to its ability to act as a constrained pharmacophore at the receptor site. biointerfaceresearch.com Synthesized compounds based on a 1,2,4-thiadiazole (B1232254) core were found to be more potent against MES-induced seizures than those induced by scPTZ. nih.gov

Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) is a key therapeutic strategy. Various this compound derivatives have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netsemanticscholar.org

One study reported a series of 2-phenylthiazole derivatives, among which [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showed the best activity, with an IC50 value of 8.86 µM for AChE and 1.03 µM for BuChE. researchgate.netsemanticscholar.org Docking studies suggested that this compound interacts with both the catalytic and peripheral anionic sites of the enzymes. researchgate.netsemanticscholar.org Another series of pyrazoline-thiazole hybrids also demonstrated potent dual inhibitory activity. nih.gov Compounds 3f and 3g from this series were the most potent against AChE, with IC50 values in the low micromolar range. nih.gov A benzimidazole-based thiazole derivative, compound 21, emerged as a highly effective inhibitor of both enzymes, with IC50 values of 0.10 ± 0.05 µM for AChE and 0.20 ± 0.05 µM for BuChE. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 µM | researchgate.netsemanticscholar.org |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BuChE | 1.03 µM | researchgate.netsemanticscholar.org |

| Compound 21 | AChE | 0.10 ± 0.05 µM | mdpi.com |

| Compound 21 | BuChE | 0.20 ± 0.05 µM | mdpi.com |

| Compound 5 | AChE | 0.268 µM | dntb.gov.ua |

| Compound 38 | AChE | 0.286 µM | dntb.gov.ua |

Anti-Inflammatory Activities

The thiazole nucleus is present in various compounds with anti-inflammatory properties. wjpmr.com Derivatives of this compound have been synthesized and screened for their ability to mitigate inflammation. In one study, the anti-inflammatory activity of synthesized compounds was evaluated using carrageenan and formalin-induced rat paw edema models. wjpmr.com The results showed that nitro-substituted thiazole derivatives exhibited better anti-inflammatory activity compared to the standard drug, nimesulide. wjpmr.com

The anti-inflammatory mechanisms of these compounds have also been explored. The activation of microglia is associated with neuroinflammatory pathologies. nih.gov A thiazole derivative, N-adamantyl-4-methylthiazol-2-amine (KHG26693), was shown to suppress several inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov It decreased the levels of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). nih.gov This effect was mediated by the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the inhibition of the NF-κB signaling pathway. nih.gov Another study on thiazolyl-1,3,4-oxadiazolines found that four of the tested compounds showed good anti-inflammatory potential, comparable to diclofenac, by reducing systemic acute phase changes. researchgate.net

Antioxidant Activities

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antioxidant agents. The antioxidant capacity of these compounds is often assessed through their ability to scavenge free radicals, a key factor in preventing oxidative stress-related cellular damage. A common method for this evaluation is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. researchgate.netnih.gov

Research has shown that the antioxidant activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring can enhance the radical scavenging capacity. researchgate.net In one study, a series of thiazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. researchgate.net Compound Ve (Ar= 4-methoxyphenyl) demonstrated the highest activity with an IC50 value of 23.71 µg/mL, which was superior to the standard ascorbic acid (IC50 = 45.21 µg/mL). researchgate.net This was followed by compound Vd (Ar= 4-aminophenyl) with an IC50 of 32.11 µg/mL. researchgate.net Conversely, derivatives with unsubstituted phenyl or α-propylene phenyl groups showed considerably less activity. researchgate.net

Another study investigated phenolic thiazoles and found that compounds with a 2,4-dihydroxy-substituted phenyl ring exhibited remarkable antioxidant and antiradical properties. semanticscholar.org The presence of multiple hydroxyl groups is believed to contribute significantly to the antioxidant potential. semanticscholar.org Furthermore, the ferric reducing antioxidant power (FRAP) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay are also employed to assess the electron-donating capabilities of these compounds. nih.govresearchgate.net In several instances, the synthesized thiazole derivatives have shown antioxidant activity exceeding that of the well-known antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net

The following table summarizes the antioxidant activities of selected this compound derivatives from the DPPH radical scavenging assay.

| Compound | Substituent (Ar) | IC50 (µg/mL) | Reference |

| Va | Phenyl | 65.00 | researchgate.net |

| Vb | α-propylene phenyl | 68.56 | researchgate.net |

| Vc | 4-chlorophenyl | 47.30 | researchgate.net |

| Vd | 4-aminophenyl | 32.11 | researchgate.net |

| Ve | 4-methoxyphenyl | 23.71 | researchgate.net |

| Vf | 4-hydroxyphenyl | 51.60 | researchgate.net |

| Ascorbic Acid (Standard) | - | 45.21 | researchgate.net |

Anti-Diabetic Activities (e.g., Alpha Amylase Inhibition)

A significant area of investigation for this compound derivatives is their potential as anti-diabetic agents, particularly through the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. rsc.org The inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes. globalresearchonline.net

Several studies have reported the synthesis of thiazole derivatives and their evaluation as inhibitors of these enzymes. For instance, a series of thiazole derivatives were synthesized and tested for their α-glucosidase inhibitory potential. researchgate.net One compound in this series exhibited an outstanding IC50 value of 18.23±0.03 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 38.25±0.12 μM). researchgate.net Another compound from the same series also showed inhibitory potential greater than acarbose with an IC50 value of 36.75±0.05 μM. researchgate.net

In a different study, novel hydrazine (B178648) thiazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. rsc.org One of the analogues demonstrated high potency against α-glucosidase with an IC50 value of 0.69 ± 0.025 µM, which was comparable to the standard acarbose (IC50 = 0.597 ± 0.022 µM). rsc.org Furthermore, research on fluorinated hydrazinylthiazole derivatives identified a highly potent candidate against α-amylase with an IC50 value of 5.14 ± 0.03 μM, surpassing the standard acarbose (IC50 = 5.55 ± 0.06 μM). nih.gov

The anti-diabetic activity of some thiazole derivatives is also attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose homeostasis and insulin (B600854) sensitivity. ut.ac.ir The following table presents the α-glucosidase inhibitory activities of selected thiazole derivatives.

| Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| Compound 8 | 18.23 ± 0.03 | 38.25 ± 0.12 | researchgate.net |

| Compound 7 | 36.75 ± 0.05 | 38.25 ± 0.12 | researchgate.net |

| Analogue 3 | 0.69 ± 0.025 | 0.597 ± 0.022 | rsc.org |

| Benzothiazole-triazole 6s | 20.7 | 817.38 | semanticscholar.org |

| Benzothiazole-triazole 6o | 22.3 | 817.38 | semanticscholar.org |

Anti-Melanogenic Activities (e.g., Tyrosinase Inhibition)

Derivatives of this compound have emerged as promising candidates for the development of anti-melanogenic agents, primarily through the inhibition of tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition can be an effective strategy for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. researchgate.net

The structure-activity relationship of these derivatives has been a key focus of research. It has been demonstrated that the presence of a resorcinol (B1680541) moiety (a 1,3-dihydroxybenzene structure) on the phenyl ring is crucial for potent tyrosinase inhibition. researchgate.net For example, 4-(2-amino-1,3-thiazol-4-yl) resorcinol is a known human tyrosinase inhibitor. researchgate.net Further modifications, such as alkylation or acylation of the 2-amino group of the thiazole ring, can lead to even more active compounds. researchgate.net

In one study, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov The compound 1b , which contains a 2,4-dihydroxyphenyl (resorcinol) substituent, exhibited exceptionally high inhibitory activity against mushroom tyrosinase with an IC50 value of 0.2 ± 0.01 μM. nih.gov This potency was approximately 55-fold greater than that of kojic acid, a well-known tyrosinase inhibitor. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. nih.gov

Another study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs also identified potent tyrosinase inhibitors. ut.ac.ir Compound 10 , featuring a 2,4-dihydroxybenzylidene group, showed an IC50 value of 1.60 μM, which was 11 times stronger than kojic acid. ut.ac.ir The following table summarizes the tyrosinase inhibitory activities of selected derivatives.

| Compound | Substituent | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) | Reference |

| 1b | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | ~11 | nih.gov |

| 10 | (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 1.60 | 17.6 | ut.ac.ir |

| 15 | (Z)-5-(3-bromo-4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 18.09 | 17.6 | ut.ac.ir |

| Thiamidol | Resorcinyl-thiazole derivative | 1.1 (human tyrosinase) | >500 (human tyrosinase) | scholarsresearchlibrary.com |

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Correlating Structural Features with Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the class of phenylthiazole derivatives, SAR analyses have revealed key structural features that govern their potency. While specific SAR studies on (2-Phenylthiazol-4-yl)methanol are not extensively documented, valuable insights can be drawn from related N-(4-phenylthiazol-2-yl) cinnamamide (B152044) and 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives. nih.govresearchgate.net

Generally, modifications on the phenyl ring and the thiazole (B1198619) core significantly impact biological efficacy. For instance, in related series of compounds, the introduction of various substituents on the phenyl ring can modulate activity, suggesting that this part of the molecule is likely involved in crucial interactions with biological targets. researchgate.net The steric and electronic effects of these substituents play an important role; for example, the positioning and nature of electron-donating or electron-withdrawing groups can fine-tune the binding affinity for a target protein. researchgate.net The thiazole ring itself is a critical pharmacophore, often involved in hydrogen bonding or other key interactions within a receptor's active site. researchgate.netresearchgate.net The methanol (B129727) group at the 4-position of this compound introduces a hydrogen bond donor and acceptor, a feature that can be pivotal for anchoring the molecule to its biological target.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the 2-phenylthiazole (B155284) scaffold, molecular modeling studies on related compounds have helped to define common pharmacophoric features. nih.govresearchgate.net

A typical pharmacophore model for this class of compounds would likely include:

Aromatic centers, corresponding to the phenyl ring, which can engage in π-π stacking or hydrophobic interactions. nih.gov

Hydrogen bond acceptors, such as the nitrogen atom of the thiazole ring.

Hydrogen bond donors, like the hydroxyl group in this compound.

Molecular docking simulations of related thiazole derivatives into the active sites of various enzymes have supported these models, showing that the thiazole and phenyl moieties orient themselves to form specific interactions with amino acid residues. nih.govmdpi.com These computational approaches are crucial for rationalizing the observed biological activities and for the virtual screening of chemical libraries to identify new derivatives with potentially enhanced potency. mdpi.com

Prediction of Pharmacokinetic and Drug-likeness Properties (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov Various computational models are used to evaluate the drug-likeness of compounds like this compound. These predictions are based on the molecule's structural and physicochemical properties. mdpi.com Studies on a wide range of thiazole derivatives have demonstrated that this scaffold can be incorporated into molecules with promising ADME profiles. nih.govnih.govmspsss.org.ua

Lipinski's Rule of Five and Other Drug-likeness Filters

Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability of a chemical compound. drugbank.com The rule states that a compound is more likely to be orally active if it meets the following criteria: a molecular weight of 500 Da or less, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Other filters, such as Veber's rule, which considers the number of rotatable bonds and the polar surface area, also provide valuable insights into oral bioavailability. nih.gov

For this compound, the predicted physicochemical properties align well with these drug-likeness rules.

| Property | Predicted Value for this compound | Lipinski's Rule drugbank.com | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 191.25 g/mol | ≤ 500 Da | Yes |

| logP (Octanol-Water Partition Coefficient) | ~1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 10 | Yes |

| Number of Violations | 0 | No more than one violation | Yes |

As the table indicates, this compound exhibits zero violations of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with good potential for oral bioavailability. nih.govdrugbank.com This favorable in silico profile makes the 2-phenylthiazole scaffold an attractive starting point for designing new therapeutic agents.

Predicted Collision Cross Section Values

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. mdpi.com The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. nih.gov Experimentally measured CCS values are highly reproducible and can significantly enhance confidence in compound identification. jaspershenlab.com

Given the vast number of known chemical structures, it is impractical to measure CCS values for all of them experimentally. Consequently, computational methods using machine learning algorithms, such as support vector machines (SVM) and support vector regression (SVR), have been developed to predict CCS values from molecular structures. jaspershenlab.comnih.govresearchgate.net These models are trained on large datasets of experimentally determined CCS values and use molecular descriptors to generate accurate predictions. nih.govnih.gov The median relative errors for these predictions are often low, typically between 1.5% and 3%. jaspershenlab.comnih.gov

Homology Modeling for Target Proteins

Identifying and characterizing the biological targets of a compound is crucial for understanding its mechanism of action. When the three-dimensional structure of a target protein has not been determined experimentally (e.g., via X-ray crystallography or NMR), homology modeling can be employed to build a predictive 3D model. nih.gov This computational technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.

The process involves identifying a protein of known structure (the template) that has a significant sequence similarity to the target protein (the query). nih.gov Software like SWISS-MODEL can then be used to build a 3D model of the target protein based on the template's structural framework. nih.gov The quality of the resulting model is assessed using tools like Ramachandran plots, which evaluate the stereochemical feasibility of the protein backbone. nih.gov